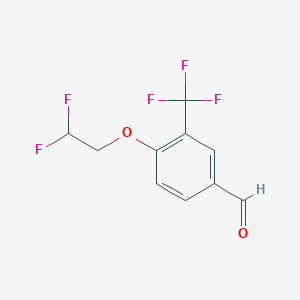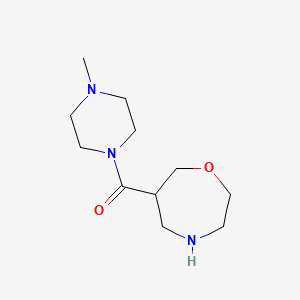
(4-メチルピペラジン-1-イル)(1,4-オキサゼパン-6-イル)メタノン
概要
説明
(4-Methylpiperazin-1-yl)(1,4-oxazepan-6-yl)methanone is a chemical compound with the molecular formula C11H21N3O2. It is a derivative of piperazine and oxazepane, which are both heterocyclic compounds.
科学的研究の応用
(4-Methylpiperazin-1-yl)(1,4-oxazepan-6-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It may be used in the development of new pharmaceuticals and other chemical products.
作用機序
Target of Action
Similar piperazine derivatives have been known to target pro-inflammatory mediators such as histamine, bradykinin, prostaglandins, leukotrienes, and cytokines .
Mode of Action
It has been observed that piperazine derivatives can interact with their targets to modulate the inflammatory process . They can potentially inhibit the production and release of pro-inflammatory mediators, thereby alleviating the cardinal signs of inflammation including pain, heat, redness, and swelling .
Biochemical Pathways
The compound likely affects the biochemical pathways associated with the production and release of pro-inflammatory mediators . By modulating these pathways, it can potentially reduce inflammation and alleviate associated symptoms .
Pharmacokinetics
It has been observed that similar piperazine derivatives can be administered orally and have dose-dependent effects .
Result of Action
The compound has been observed to have anti-nociceptive and anti-inflammatory effects . It can decrease the number of writhings induced by acetic acid in a dose-dependent manner, reduce paw licking time in animals in the second phase of the formalin test, and reduce oedema formation . In the pleurisy test, it reduced cell migration, myeloperoxidase enzyme activity, and the levels of pro-inflammatory cytokines IL-1β and TNF-α .
生化学分析
Biochemical Properties
(4-Methylpiperazin-1-yl)(1,4-oxazepan-6-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in inflammatory pathways, such as myeloperoxidase and cytokines like tumor necrosis factor-alpha and interleukin-1 beta . These interactions can modulate the inflammatory response, making (4-Methylpiperazin-1-yl)(1,4-oxazepan-6-yl)methanone a potential candidate for anti-inflammatory therapies.
Cellular Effects
The effects of (4-Methylpiperazin-1-yl)(1,4-oxazepan-6-yl)methanone on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to reduce cell migration and the activity of polymorphonuclear cells in inflammatory conditions . Additionally, (4-Methylpiperazin-1-yl)(1,4-oxazepan-6-yl)methanone can affect the production of pro-inflammatory cytokines, thereby altering the cellular response to inflammation.
Molecular Mechanism
At the molecular level, (4-Methylpiperazin-1-yl)(1,4-oxazepan-6-yl)methanone exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound has been shown to inhibit the activity of myeloperoxidase, an enzyme involved in the production of reactive oxygen species during inflammation . By inhibiting this enzyme, (4-Methylpiperazin-1-yl)(1,4-oxazepan-6-yl)methanone can reduce oxidative stress and inflammation.
Temporal Effects in Laboratory Settings
The effects of (4-Methylpiperazin-1-yl)(1,4-oxazepan-6-yl)methanone can change over time in laboratory settings. Studies have shown that this compound is relatively stable, with minimal degradation over time . Long-term exposure to (4-Methylpiperazin-1-yl)(1,4-oxazepan-6-yl)methanone has been observed to maintain its anti-inflammatory effects, suggesting its potential for sustained therapeutic use.
Dosage Effects in Animal Models
In animal models, the effects of (4-Methylpiperazin-1-yl)(1,4-oxazepan-6-yl)methanone vary with different dosages. Lower doses have been shown to reduce inflammation and pain without significant adverse effects . Higher doses may lead to toxicity and adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
(4-Methylpiperazin-1-yl)(1,4-oxazepan-6-yl)methanone is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolism and effects. For example, this compound can influence the levels of metabolites involved in inflammatory pathways, thereby affecting metabolic flux and overall cellular function .
Transport and Distribution
The transport and distribution of (4-Methylpiperazin-1-yl)(1,4-oxazepan-6-yl)methanone within cells and tissues are crucial for its activity. This compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . Understanding these transport mechanisms can help optimize the delivery and efficacy of (4-Methylpiperazin-1-yl)(1,4-oxazepan-6-yl)methanone in therapeutic applications.
Subcellular Localization
The subcellular localization of (4-Methylpiperazin-1-yl)(1,4-oxazepan-6-yl)methanone is essential for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall effects on cellular processes.
準備方法
The synthesis of (4-Methylpiperazin-1-yl)(1,4-oxazepan-6-yl)methanone typically involves the reaction of 1-methylpiperazine with an appropriate oxazepane derivative. One common method involves the reaction of 1-(phenyl)-1-H-pyrazole-4-carboxylic acid with thionyl chloride (SOCl2) to form an acyl chloride intermediate, which then reacts with 1-methylpiperazine to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
化学反応の分析
(4-Methylpiperazin-1-yl)(1,4-oxazepan-6-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine nitrogen atoms, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
類似化合物との比較
(4-Methylpiperazin-1-yl)(1,4-oxazepan-6-yl)methanone can be compared with other similar compounds, such as:
(4-Methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone: This compound also exhibits anti-inflammatory properties but has a different structural framework.
N-methylpiperazine derivatives: These compounds are studied for their anticancer properties and interactions with epidermal growth factor receptor (EGFR).
The uniqueness of (4-Methylpiperazin-1-yl)(1,4-oxazepan-6-yl)methanone lies in its specific combination of piperazine and oxazepane moieties, which contribute to its distinct chemical and biological properties.
特性
IUPAC Name |
(4-methylpiperazin-1-yl)-(1,4-oxazepan-6-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2/c1-13-3-5-14(6-4-13)11(15)10-8-12-2-7-16-9-10/h10,12H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNCUASLYXOQGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CNCCOC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2,5-Difluorophenyl)methoxy]azetidine](/img/structure/B1401108.png)
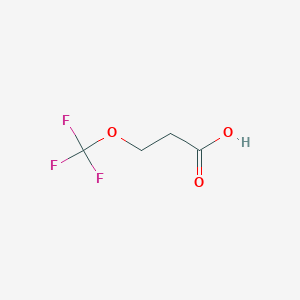
![4-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-phenylamine](/img/structure/B1401110.png)
![(1R)-1-[5-bromo-2-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B1401112.png)
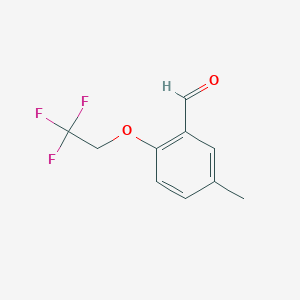
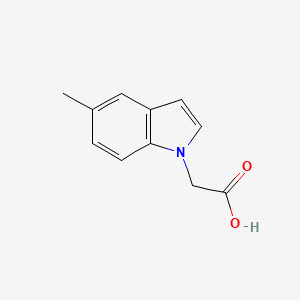
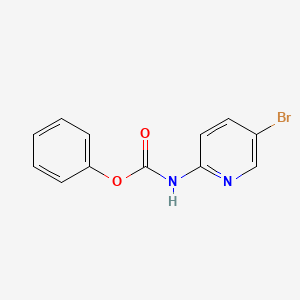

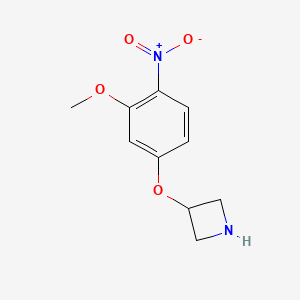
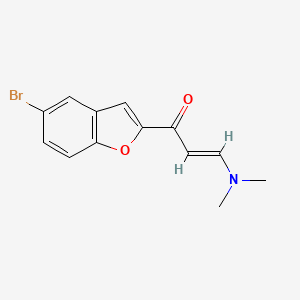


![Ethyl({[3-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B1401127.png)
